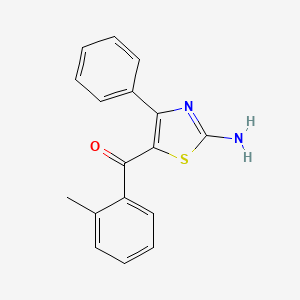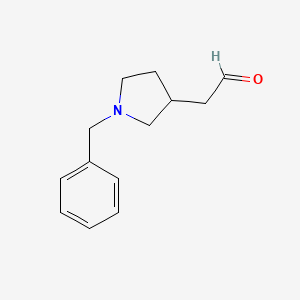
2-(1-Benzylpyrrolidin-3-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Benzylpyrrolidin-3-yl)acetaldehyde is an organic compound that belongs to the class of aldehydes It features a pyrrolidine ring substituted with a benzyl group and an acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylpyrrolidin-3-yl)acetaldehyde typically involves the reaction of pyrrolidine derivatives with benzyl halides under specific conditions. One common method includes the use of N-benzylation of pyrrolidine followed by oxidation to introduce the aldehyde group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may include steps like purification through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzylpyrrolidin-3-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or other strong bases in the presence of suitable electrophiles.
Major Products Formed
Oxidation: 2-(1-Benzylpyrrolidin-3-yl)acetic acid.
Reduction: 2-(1-Benzylpyrrolidin-3-yl)ethanol.
Substitution: Various substituted pyrrolidine derivatives depending on the electrophile used.
Scientific Research Applications
2-(1-Benzylpyrrolidin-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various materials.
Mechanism of Action
The mechanism of action of 2-(1-Benzylpyrrolidin-3-yl)acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The benzyl group may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Benzylpyrrolidin-3-yl)ethanamine dihydrochloride
- 2-(1-Benzylpyrrolidin-3-yl)acetic acid hydrochloride
Uniqueness
2-(1-Benzylpyrrolidin-3-yl)acetaldehyde is unique due to its specific structural features, including the presence of both a benzyl group and an aldehyde moiety. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
2-(1-benzylpyrrolidin-3-yl)acetaldehyde |
InChI |
InChI=1S/C13H17NO/c15-9-7-13-6-8-14(11-13)10-12-4-2-1-3-5-12/h1-5,9,13H,6-8,10-11H2 |
InChI Key |
FLBZZWJMNUTZIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1CC=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-[Di(propan-2-yl)amino]ethoxy]aniline](/img/structure/B13869852.png)
![3-[2-[(2-methylpropan-2-yl)oxy]ethyl]-1H-quinazoline-2,4-dione](/img/structure/B13869855.png)

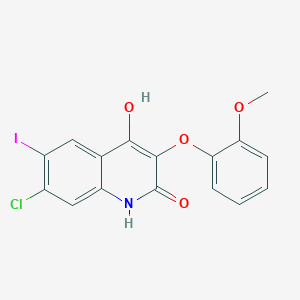
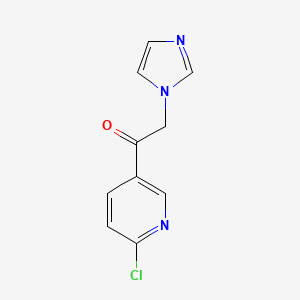

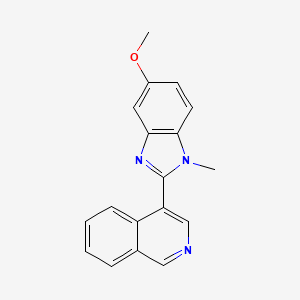
![1-Benzyl-3-bromopyrrolo[2,3-c]pyridine](/img/structure/B13869883.png)
![Tert-butyl 5-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]indole-1-carboxylate](/img/structure/B13869889.png)



![phenyl N-[4-(2-ethyl-1,3-thiazol-4-yl)phenyl]carbamate](/img/structure/B13869915.png)
